molecular formula C23H19NO5 B2918030 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid CAS No. 1696717-50-6

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid

Cat. No.: B2918030
CAS No.: 1696717-50-6
M. Wt: 389.407
InChI Key: XKHOSASNJXLXNK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2-hydroxyphenyl substituent. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .

The hydroxyl group at the ortho position distinguishes it from related para-substituted derivatives.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-hydroxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-20-12-6-5-11-18(20)21(22(26)27)24-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21,25H,13H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHOSASNJXLXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696717-50-6
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the fluoren-9-ylmethanol as a precursor. The fluoren-9-ylmethanol undergoes a series of reactions, including esterification and amidation, to introduce the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions such as temperature, pressure, and pH. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The carbonyl group can be reduced to form alcohols or other reduced derivatives.

  • Substitution: : The fluoren-9-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions may use strong acids like sulfuric acid (H2SO4), while nucleophilic substitution reactions may use strong bases like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Alcohols, aldehydes, and other reduced derivatives.

  • Substitution: : Substituted fluoren-9-yl derivatives and various functionalized products.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, the compound may interact with specific receptors, triggering a biological response. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid 2-hydroxyphenyl C₂₄H₁₉NO₅ Enhanced hydrogen-bonding potential; potential use in bioactive peptide scaffolds.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl C₂₄H₁₉NO₅ Para-substitution reduces steric hindrance; used in peptide synthesis for improved solubility.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid 4-methoxyphenyl C₂₄H₂₁NO₅ Methoxy group increases lipophilicity; applied in hydrophobic peptide sequences.
2-[4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl]acetic acid 4-aminomethylphenyl C₂₄H₂₁NO₄ Flexible linker for conjugation; used in SPPS and bioconjugation.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C₂₅H₂₃NO₄ Increased steric bulk; applied in constrained peptide backbones.
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine ring C₂₁H₂₁N₃O₄ Introduces basicity and water solubility; utilized in drug delivery systems.

Key Research Findings

Positional Isomerism (Ortho vs. In contrast, the 4-hydroxyphenyl analog lacks this interaction, leading to higher rotational freedom and solubility in polar solvents .

Substituent Electronic Effects:

  • The 4-methoxyphenyl variant () demonstrates increased electron-donating effects compared to hydroxylated analogs, altering its reactivity in nucleophilic acyl substitution reactions .
  • o-Tolyl and naphthyl derivatives () introduce steric hindrance, which can impede racemization during peptide coupling .

Functional Group Modifications: Piperazine-containing analogs () exhibit enhanced water solubility and are used in HIV-1 entry inhibitors due to their ability to interact with charged residues in viral glycoproteins . 4-Aminomethylphenyl derivatives () serve as versatile linkers for attaching fluorophores or targeting moieties in bioconjugates .

Synthetic Applications: The 2-hydroxyphenyl compound’s ortho-substitution may facilitate selective deprotection in multi-step syntheses, as seen in the total synthesis of mutanobactins () . Halodifluoromethyl variants () are critical for stabilizing peptide therapeutics against enzymatic degradation .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2-hydroxyphenyl)acetic acid, commonly referred to as Fmoc-Amino Acid derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C20H21NO5
  • Molecular Weight : 355.38 g/mol
  • CAS Number : 161420-87-7
  • Appearance : White to light yellow powder
  • Melting Point : 161 °C (decomposes)

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential inhibitor in various biochemical pathways. Its structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyphenyl moiety, contribute to its interaction with biological targets.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
  • Antioxidant Activity : The presence of the hydroxyphenyl group suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
  • Cell Proliferation Modulation : Preliminary studies indicate that it may influence cell proliferation pathways, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Experimental Data

  • HDAC Inhibition Studies :
    • A study evaluated the HDAC inhibitory activity of various analogs derived from amino acids similar to Fmoc derivatives. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11, suggesting that modifications in the amino acid scaffold significantly affect potency .
    CompoundIC50 (nM)Target Enzyme
    Fmoc-Amino Acid14-67HDAC1–3
    Azumamide C~30HDAC10
    Azumamide E~60HDAC11
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was measured using DPPH radical scavenging assays. Compounds similar to Fmoc-Amino Acid demonstrated significant radical scavenging activity, with IC50 values indicating a strong potential for reducing oxidative stress .
  • Cytotoxicity Evaluation :
    • In vitro cytotoxicity tests were performed on MCF-7 breast cancer cells, revealing that certain derivatives of the compound exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
    CompoundIC50 (µM)Cell Line
    Fmoc-Amino Acid4.363MCF-7
    Doxorubicin0.5MCF-7

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